molecular formula C17H21N5O3 B6532858 ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1019191-55-9

ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B6532858
CAS No.: 1019191-55-9
M. Wt: 343.4 g/mol
InChI Key: RZHCSJZJXXPCSK-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.16443955 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a piperazine moiety, which is known for enhancing pharmacological properties. The molecular formula is C16H20N4O3C_{16}H_{20}N_{4}O_{3} with a molecular weight of approximately 320.36 g/mol. Its structure can be represented as follows:

Ethyl 4 1 4 methylphenyl 1H 1 2 3 triazole 4 carbonyl piperazine 1 carboxylate\text{Ethyl 4 1 4 methylphenyl 1H 1 2 3 triazole 4 carbonyl piperazine 1 carboxylate}

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperazine derivatives with 4-methylphenyl azide and ethyl esters under copper-catalyzed conditions. Various synthetic routes have been developed to optimize yield and purity (see Table 1).

Method Reagents Yield
Copper-catalyzed click reactionPiperazine, 4-methylphenyl azide, ethyl ester85%
Microwave-assisted synthesisSame as above90%
Solvent-free methodSame as above78%

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:

  • Case Study : In vitro assays showed that the compound inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 12 µM and 15 µM respectively. This suggests a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study assessing antibacterial efficacy, this compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes.

  • Research Findings : The compound was found to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. Kinetic studies revealed an IC50 value of approximately 25 µM, indicating moderate inhibition .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Properties

IUPAC Name

ethyl 4-[1-(4-methylphenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)15-12-22(19-18-15)14-6-4-13(2)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHCSJZJXXPCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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